
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine, also known as MTSET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTSET is a sulfhydryl-reactive compound that is commonly used as a tool to study the function and structure of proteins.
Mécanisme D'action
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine reacts with the thiol group of cysteine residues in proteins, leading to the formation of a covalent bond between 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine and the protein. This covalent bond can lead to changes in protein function, including changes in protein conformation, ion selectivity, and enzymatic activity.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been shown to have various biochemical and physiological effects on proteins. For example, it has been shown to inhibit the activity of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv1.5). It has also been shown to enhance the activity of transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is a useful tool for studying the function and structure of proteins. It has several advantages, including its ability to selectively modify cysteine residues in proteins and its high reactivity. However, there are also limitations to its use, including the potential for off-target effects and the need for careful control experiments to ensure that observed effects are due to specific protein modifications and not other factors.
Orientations Futures
There are several future directions for research involving 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine. One direction is the development of new methods for selectively targeting specific cysteine residues in proteins. Another direction is the use of 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine in combination with other tools, such as site-directed mutagenesis and structural biology techniques, to gain a better understanding of protein structure and function. Additionally, 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine could be used to study the effects of protein modifications on disease states, such as cystic fibrosis and Parkinson's disease.
Méthodes De Synthèse
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,6-tetramethylpiperidine followed by a reaction with piperazine. The final product is purified through column chromatography to obtain pure 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine is widely used as a tool to study the function and structure of proteins. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, which can lead to changes in protein function. 1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes. It can also be used to study protein-protein interactions and protein-ligand interactions.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-6-8-20(9-7-15)22-10-12-23(13-11-22)26(24,25)21-18(4)16(2)14-17(3)19(21)5/h6-9,14H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJSIBGMHMOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


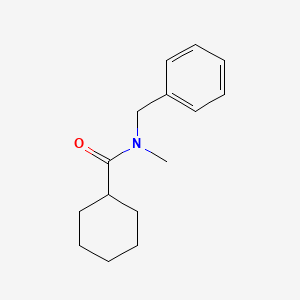
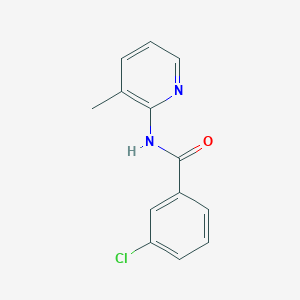
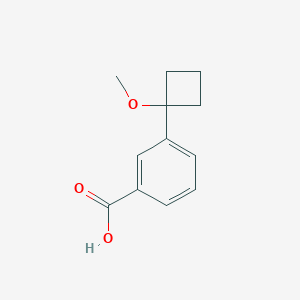

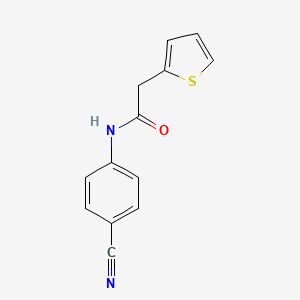
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
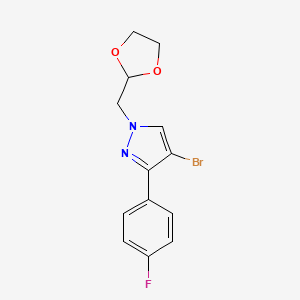
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
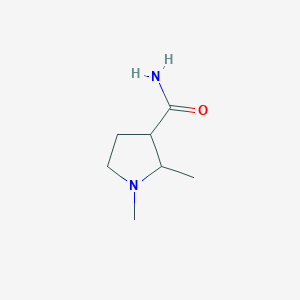

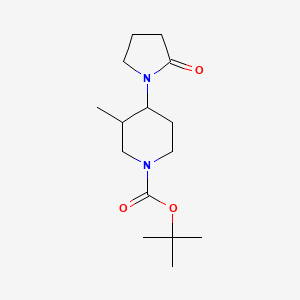
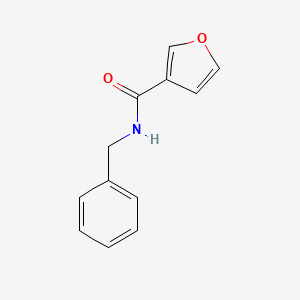
![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)